Enzymatic Potency and Isoform Selectivity: Tovinontrine vs. PF-04447943 vs. BAY 73-6691 vs. Osoresnontrine
Tovinontrine (IMR-687) demonstrates superior enzymatic potency for PDE9A1 and PDE9A2 compared to the next-generation PDE9A inhibitors PF-04447943 and BAY 73-6691, and greater selectivity over off-target PDEs. While all are selective for PDE9A, the magnitude of selectivity differs markedly [1][2][3].
| Evidence Dimension | PDE9A Potency (IC50, nM) and Selectivity Ratio (vs. PDE1B) |
|---|---|
| Target Compound Data | PDE9A1 IC50 = 8.19 nM; PDE9A2 IC50 = 9.99 nM; Selectivity vs. PDE1B = 8480 nM / 9.99 nM ≈ 849-fold [1] |
| Comparator Or Baseline | PF-04447943: PDE9A IC50 = 12 nM; Selectivity vs. PDE1B = 174-fold [2]. BAY 73-6691: PDE9A IC50 = 55 nM; Selectivity vs. PDE1B = 25- to 30-fold [3]. Osoresnontrine (BI-409306): PDE9A IC50 = 52 nM . |
| Quantified Difference | Tovinontrine is ~1.5x more potent than PF-04447943, ~5-6x more potent than BAY 73-6691 and Osoresnontrine. Its selectivity window is ~5x wider than PF-04447943 and ~28x wider than BAY 73-6691. |
| Conditions | In vitro recombinant human PDE9A enzyme assays (cell-free). |
Why This Matters
Higher potency and a wider selectivity window reduce the risk of off-target effects in complex biological systems, increasing the reliability of in vivo models.
- [1] McArthur JG, et al. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease. Haematologica. 2020 Mar;105(3):623-631. View Source
- [2] Hutson PH, et al. The discovery of PF-04447943, a novel, potent and selective PDE9A inhibitor. Bioorg Med Chem Lett. 2011;21(13):3966-71. View Source
- [3] Wunder F, et al. Characterization of the first potent and selective PDE9 inhibitor BAY 73-6691. Mol Pharmacol. 2005;68(6):1775-81. View Source
